molecular formula C7H14N4 B2663814 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 1551494-82-6

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No. B2663814
CAS RN: 1551494-82-6
M. Wt: 154.217
InChI Key: QBBWNLRMGNXYFL-UHFFFAOYSA-N
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Description

5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine is a compound that has been synthesized and studied for its various properties . It is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities.


Synthesis Analysis

The compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .


Molecular Structure Analysis

The compound crystallizes in an orthorhombic crystal system with Pbca as the space group . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure . Density functional theory (DFT) calculations have been performed to gain insights into the electronic structure of the compound .


Chemical Reactions Analysis

The compound has shown significant inhibitory activity against the Jack bean urease, with an IC50 value of 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard . This suggests that the compound could be a potent inhibitor of this enzyme.


Physical And Chemical Properties Analysis

The compound has shown promising antioxidant property with an IC50 value of 0.45 μg/mL . In addition, it was also tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL .

Scientific Research Applications

Amino-1,2,4-triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles, including derivatives like 5-tert-butyl-1-methyl-1H-1,2,4-triazol-3-amine, serve as fundamental raw materials in the fine organic synthesis industry. These compounds are integral in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting their significance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Environmental and Toxicological Considerations

While not directly related to this compound, the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including structurally similar compounds, have been studied. These investigations shed light on the environmental impact of various industrial and commercial products, offering insights into the broader context of chemical safety and environmental stewardship (Liu & Mabury, 2020).

Catalytic Applications

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, including 1,2,4-triazole derivatives, has been reviewed, demonstrating the critical role of these compounds in the stereoselective synthesis of amines and their derivatives. This methodology facilitates access to a diverse array of piperidines, pyrrolidines, azetidines, and their fused derivatives, underscoring the importance of 1,2,4-triazole derivatives in the development of natural products and therapeutic agents (Philip et al., 2020).

MTBE Decomposition

Although not directly related to this compound, the study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor presents an interesting perspective on the environmental management of related compounds. This research provides insights into the decomposition mechanisms of air toxics and suggests potential applications for 1,2,4-triazole derivatives in environmental remediation processes (Hsieh et al., 2011).

Mechanism of Action

The molecular docking of the compound exhibited hydrogen bonding and C-H-π interaction with a docking energy score of −6.68 and −6.46 kcal/mol respectively . This suggests that the compound may interact with biological targets through these types of interactions.

Future Directions

The compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation . This suggests that the compound could potentially be explored for its DNA binding properties in future studies. Furthermore, given its antioxidant and cytotoxic properties, it could also be investigated for potential applications in cancer therapy.

properties

IUPAC Name

5-tert-butyl-1-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4/c1-7(2,3)5-9-6(8)10-11(5)4/h1-4H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWNLRMGNXYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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